molecular formula C19H24O10 B12521373 Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol CAS No. 676131-45-6

Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol

Cat. No.: B12521373
CAS No.: 676131-45-6
M. Wt: 412.4 g/mol
InChI Key: WMKJVVORICPQQW-UHFFFAOYSA-N
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Description

Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol include other benzofuran derivatives such as:

Uniqueness

What sets acetic acid;1-methyl-1,3-dihydrobenzofbenzofuran-6,8,9-triol apart from other benzofuran derivatives is its unique structural features and specific biological activities. The presence of multiple hydroxyl groups and the acetic acid moiety contribute to its distinct chemical properties and potential therapeutic applications .

Properties

CAS No.

676131-45-6

Molecular Formula

C19H24O10

Molecular Weight

412.4 g/mol

IUPAC Name

acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol

InChI

InChI=1S/C13H12O4.3C2H4O2/c1-6-11-8(5-17-6)2-7-3-9(14)4-10(15)12(7)13(11)16;3*1-2(3)4/h2-4,6,14-16H,5H2,1H3;3*1H3,(H,3,4)

InChI Key

WMKJVVORICPQQW-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3C=C2CO1)O)O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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